Benzo(a)pyrene-6-methanol, 10-methyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87237-62-5 |
|---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(10-methylbenzo[a]pyren-6-yl)methanol |
InChI |
InChI=1S/C22H16O/c1-13-4-2-7-16-19(12-23)17-10-8-14-5-3-6-15-9-11-18(20(13)16)22(17)21(14)15/h2-11,23H,12H2,1H3 |
InChI Key |
ISIIOOUKEWHYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C4C(=C(C2=CC=C1)CO)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Laboratory Synthesis of Benzo[a]pyrene (B130552) Derivatives with Alkyl and Hydroxymethyl Substitutions
The laboratory synthesis of specific benzo[a]pyrene derivatives is essential for toxicological studies and for use as analytical standards. An established route for creating 6-substituted derivatives involves benzo[a]pyrene-6-carbaldehyde as a key intermediate. rsc.org This aldehyde can be synthesized and subsequently used as a precursor for a variety of derivatives at the 6-position. rsc.org For instance, direct halogenation of the benzo[a]pyrene core can be achieved using N-halogenosuccinimides to prepare 6-halogeno-derivatives. rsc.org While detailed multi-step syntheses for a "10-methyl-" substituted variant of benzo[a]pyrene-6-methanol are not readily found, general principles of polycyclic aromatic hydrocarbon (PAH) chemistry would apply, likely involving the construction of the ring system from an appropriately substituted precursor or late-stage functionalization, though the latter is often hampered by a lack of regioselectivity.
Table 1: Synthetic Approaches for 6-Substituted Benzo[a]pyrene Derivatives
| Precursor | Reagent/Method | Product | Reference |
|---|---|---|---|
| Benzo[a]pyrene-6-carbaldehyde | Various (e.g., reduction) | Various 6-substituted benzo[a]pyrene derivatives | rsc.org |
| Benzo[a]pyrene | N-Halogenosuccinimides | 6-Halogeno-benzo[a]pyrene | rsc.org |
Achieving regioselectivity—the control of where a substituent adds to the molecule—is a significant challenge in the functionalization of large PAHs like benzo[a]pyrene. The molecule has multiple positions that can react, and the electronic properties of the fused ring system dictate the most likely sites of attack. For example, one-electron oxidation tends to create a radical cation localized at the C6 position due to its electronic configuration. nih.gov Electrophilic aromatic substitution with agents like ozone also shows regioselectivity, with zigzag edges of the PAH structure being more reactive than armchair edges. researchgate.net
Stereoselectivity becomes critical when creating chiral centers, such as in the formation of dihydrodiol epoxides during metabolism. nih.gov In laboratory synthesis, controlling the three-dimensional arrangement of atoms requires sophisticated chiral catalysts or auxiliaries, adding complexity to the synthetic route. While protocols for regioselective multi-component synthesis have been developed for some nitrogen-containing heterocyclic analogues, these often rely on specific reaction pathways like Knoevenagel condensation followed by Michael addition and cyclization, which may not be directly applicable to the all-carbon framework of benzo[a]pyrene. rsc.orgnih.gov
Metabolic Formation Pathways of Benzo[a]pyrene-6-methanol from Methylated Benzo[a]pyrene Precursors (e.g., 6-methylbenzo[a]pyrene)
The metabolic activation of methylated PAHs is a critical pathway leading to their biological activity. A proposed mechanism involves the biomethylation of the parent benzo[a]pyrene to form 6-methylbenzo[a]pyrene (B1207296). nih.gov This reaction has been shown to occur in vitro, with S-adenosyl-L-methionine (SAM) acting as the carbon donor in the presence of rat liver S-9 fractions. nih.govcapes.gov.br
Once formed, 6-methylbenzo[a]pyrene is further metabolized by cytochrome P450 (CYP) enzymes, which hydroxylate the methyl group to produce 6-hydroxymethylbenzo[a]pyrene (HMBP). nih.gov This hydroxylation shifts the metabolic focus to the aliphatic side chain, sometimes at the expense of aromatic ring oxidation. nih.gov The resulting benzylic alcohol, HMBP, can then undergo further activation. One key pathway is conjugation with sulfate (B86663) by sulfotransferase enzymes to form a highly reactive electrophilic ester, 6-sulfooxymethylbenzo[a]pyrene. nih.govnih.gov This unstable intermediate can readily react with nucleophilic sites on DNA, forming benzylic DNA adducts. nih.gov
Table 2: Key Steps in the Metabolic Formation of 6-Hydroxymethylbenzo[a]pyrene and its Reactive Ester
| Precursor | Enzyme/Cofactor | Product | Reference |
|---|---|---|---|
| Benzo[a]pyrene | Methyltransferase / S-adenosyl-L-methionine (SAM) | 6-Methylbenzo[a]pyrene | nih.govcapes.gov.br |
| 6-Methylbenzo[a]pyrene | Cytochrome P450 (CYP) | 6-Hydroxymethylbenzo[a]pyrene (HMBP) | nih.gov |
| 6-Hydroxymethylbenzo[a]pyrene (HMBP) | Sulfotransferase / PAPS | 6-Sulfooxymethylbenzo[a]pyrene | nih.govnih.gov |
Subsequent Chemical Reactivity of Substituted Benzo[a]pyrenes, Including Oxidative Processes
Substituted benzo[a]pyrenes, including hydroxymethyl derivatives, are subject to a variety of subsequent chemical reactions, particularly oxidative processes that can either lead to detoxification or enhance their reactivity. nih.govnih.govnih.govresearchgate.net
Oxidation can occur through several mechanisms. Enzymatic oxidation by fungal laccases has been shown to degrade benzo[a]pyrene, a process that is essential for the oxidation of this high ionization potential PAH. researchgate.netasm.org In biological systems, peroxidases are implicated in the formation of benzo[a]pyrene diones, such as B[a]P-1,6-dione and B[a]P-3,6-dione. nih.gov
Non-enzymatic oxidation by reactive oxygen species (ROS) is also a significant transformation pathway. Density functional theory (DFT) calculations have detailed the degradation mechanism initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.org These reactions can lead to the formation of various quinones. acs.org Furthermore, upon photoexcitation, benzo[a]pyrene can enter an excited triplet state that reacts with molecular oxygen to produce singlet oxygen or a superoxide (B77818) radical, which can then go on to cause oxidative damage. mdpi.com
The presence of substituents influences this reactivity. Alkylation can shift oxidation away from the aromatic rings and towards the alkyl side chain. nih.gov However, the core reactivity of the PAH system remains. The formation of epoxides on the aromatic rings is a well-known activation pathway. nih.gov O-protonation of these epoxides leads to the formation of highly reactive carbocations, which are key intermediates in the covalent binding of these compounds to DNA. nih.gov The stability and reactivity of these carbocations are influenced by the position of substituents on the rings. nih.gov
Table 3: Oxidative Processes of Benzo[a]pyrene and its Derivatives
| Oxidant/System | Key Intermediate/Product | Mechanism | Reference |
|---|---|---|---|
| Cytochrome P450, Epoxide Hydrolase | Diol Epoxides (e.g., BPDE) | Metabolic epoxidation of the aromatic rings. | wikipedia.org |
| Peroxidases | Benzo[a]pyrene-diones | Enzymatic oxidation. | nih.gov |
| Laccase / ABTS | Oxidized BaP products | Enzymatic oxidation, often requiring a mediator. | researchgate.netasm.org |
| Hydroxyl Radical (•OH) / ¹O₂ | BaP-quinones | Degradation via radical species. | acs.org |
| Photoexcitation + O₂ | Singlet Oxygen (¹O₂), Superoxide Radical | Energy or electron transfer from excited state BaP. | mdpi.com |
| Ozone (O₃) | Ozonides, Aldehydes | Electrophilic aromatic substitution. | researchgate.net |
Environmental Presence and Dynamics of Substituted Benzo a Pyrenes
Sources and Formation Pathways of Hydroxymethylated and Methylated PAHs in the Environment
Substituted PAHs, including hydroxymethylated and methylated variants like Benzo(a)pyrene-6-methanol, 10-methyl-, enter the environment from a variety of sources and formation processes. Their origins are a complex mix of direct emissions from combustion and subsequent chemical changes in the environment.
Anthropogenic and Natural Pyrolytic Processes
The primary formation route for PAHs and their derivatives is the incomplete combustion of organic materials. encyclopedia.pubmdpi.com These pyrolytic processes can be both human-caused (anthropogenic) and naturally occurring. encyclopedia.pubmdpi.com
Anthropogenic sources are the most significant contributors to environmental PAH levels. mdpi.comnih.gov These include:
Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial facilities, and for residential heating is a major source. mdpi.comnih.gov
Vehicle Emissions: Exhaust from gasoline and diesel engines releases a complex mixture of PAHs, including alkylated forms. nih.govresearchgate.net Traffic emissions are a confirmed major contributor to alkyl-PAH levels in urban air. researchgate.net
Industrial Processes: Activities such as coke production, asphalt (B605645) manufacturing, and the thermal breaking of petroleum compounds generate pyrogenic PAHs. frontiersin.org
Biomass Burning: The burning of wood, both for heating and in events like agricultural burning, releases these compounds. copernicus.org
Natural sources also contribute to the environmental load of these compounds, though generally to a lesser extent than anthropogenic activities. nih.gov These sources include:
Wildfires: Forest and brush fires are significant natural pyrolytic events that produce a wide array of PAHs. mdpi.commdpi.com
Volcanic Eruptions: The high temperatures in volcanic activity can lead to the formation of PAHs. mdpi.commdpi.com
Diagenetic Processes: Over geological timescales, the transformation of organic matter in sediments into rock can form PAHs. encyclopedia.pub
The formation of methylated PAHs during these processes occurs through mechanisms like methyl addition/cyclization (MAC), where methyl radicals, abundant in combustion flames, attach to the core PAH structure. encyclopedia.pubmdpi.com The presence of a methyl group, as in 10-methylbenzo[a]pyrene, is a direct result of these high-temperature reactions.
Occurrence and Distribution in Various Environmental Compartments
Due to their chemical properties, substituted PAHs like Benzo(a)pyrene-6-methanol, 10-methyl- are found across all major environmental compartments. encyclopedia.pubnih.gov Their distribution is governed by their semi-volatile and hydrophobic nature. nih.govmdpi.com
Atmospheric Particulate Matter
PAHs and their derivatives are significant components of air pollution. nih.gov High-molecular-weight PAHs, such as benzo[a]pyrene (B130552) and its derivatives, have low volatility and are predominantly found adsorbed onto atmospheric particulate matter (PM). nih.govnih.gov This association with fine particles allows them to be transported over long distances. encyclopedia.pub
Studies have shown that oxygenated and nitrated derivatives of PAHs are abundant in polluted air and are largely associated with fine particles (e.g., PM₂.₅), which can be inhaled deeply into the respiratory system. encyclopedia.pubresearchgate.net The concentrations of OPAHs in urban areas are typically in the range of 4–20 ng/m³, with significantly higher levels observed during winter due to increased fuel combustion for heating and specific meteorological conditions. researchgate.netnih.gov
| Marine Region | PAH Concentration (pg/m³) | Primary Sources Noted |
|---|---|---|
| Western Pacific (WP) | 447 ± 228 | Coal burning, Engine combustion |
| East China Sea (ECS) | 195 | Coal burning, Engine combustion |
| Antarctic Ocean (AO) | 111 ± 91 | Biomass burning, Shipping emissions |
| East Australian Sea (EAS) | 104 ± 88 | Wildfire, Coal combustion |
| Bismarck Sea (BS) | 17 ± 12 | Wildfire, Coal combustion |
Data sourced from a global marine atmosphere study, indicating the widespread atmospheric transport of these compounds. copernicus.org
Soil and Sediment Matrices
Soil and sediment act as the primary environmental sinks for semi-volatile organic compounds like PAHs. frontiersin.orgnih.gov Due to their hydrophobic nature, these compounds strongly adsorb to organic matter in soil and sediment particles, leading to their accumulation. frontiersin.orgresearchgate.net They reach these compartments through the atmospheric deposition (both wet and dry) of particulate matter and via stormwater runoff. researchgate.netnih.gov
Concentrations of methylated PAHs in sediments can be significant. For instance, studies of river sediments have found that methylated PAHs are present and can sometimes exceed the concentrations of their parent compounds. researchgate.netrsc.org One study identified twelve different methylated PAHs in Elbe River sediment. rsc.org Similarly, analysis of road dust and parking lot dust has shown high concentrations of Me-PAHs, with levels in underground parking lots reaching up to 10,052 ng/g. researchgate.net
| Matrix | Total PAH Range | Dominant Source Type |
|---|---|---|
| Parking Lot Dust (Underground) | 778 - 10,052 (ΣMe-PAHs) | Petrogenic, Pyrogenic |
| Parking Lot Dust (Surface) | 269 - 2,515 (ΣMe-PAHs) | Petrogenic, Pyrogenic |
| Lake-adjacent Soil (Eastern China) | 99.2 - 552 | Combustion |
| San Diego Bay Marina Sediments | Up to 16,000 | Pyrogenic |
This table compiles data from various studies on PAH contamination in soils and dust. nih.govresearchgate.netucsd.edu
Aquatic Systems
In aquatic environments, PAHs and their derivatives are introduced through atmospheric deposition, surface runoff from urban and industrial areas, and wastewater discharges. researchgate.netnih.gov Benzo[a]pyrene and its substituted forms have very low water solubility. nih.govmdpi.com Consequently, they tend to rapidly associate with suspended particulate matter and organic material in the water column. researchgate.netresearchgate.net
This behavior leads to their partitioning between the dissolved phase and the particulate phase. mdpi.com While lower molecular weight PAHs are more likely to be found in the dissolved phase, higher molecular weight compounds like benzo[a]pyrene derivatives are predominantly bound to particles. mdpi.comresearchgate.net These particles eventually settle, making bottom sediments a major reservoir for these pollutants in aquatic systems. researchgate.netucsd.edu
Studies in various water bodies have confirmed the presence of PAHs. For example, in the Rosetta branch of the Nile, total PAH concentrations in fresh water ranged from 242 to 732 ng/L, while in wastewater, concentrations were much higher, ranging from 894 to 1979 ng/L. nih.gov In marine organisms from the South China Sea, total PAH levels ranged from 3.56 to 392.21 ng/g dry weight, with 4-ring PAHs being the most dominant fraction. nih.gov
Environmental Fate, Persistence, and Bioaccumulation Potential of Related Substituted PAHs
Generally, PAHs are recognized as persistent organic pollutants (POPs) due to their chemical stability and resistance to degradation. nih.govhawaii.edu Their low water solubility and high lipophilicity cause them to adsorb strongly to organic matter in soil and sediments, which act as major environmental sinks. nih.govnih.govijaar.org
The environmental fate of PAHs is governed by a combination of physical, chemical, and biological processes. These include volatilization, photo-oxidation, chemical oxidation, and microbial degradation. nih.gov For high molecular weight PAHs like benzo[a]pyrene and its derivatives, volatilization is generally low. informahealthcare.com Photo-oxidation by sunlight can be a significant degradation pathway for PAHs at the surface of water or soil. nih.gov However, once sequestered in sediments or deeper soil layers, PAHs are shielded from light and are more likely to persist. nih.gov
Microbial degradation is a primary route for the breakdown of PAHs in the environment. nih.govresearchgate.net A wide variety of bacteria and fungi have been shown to metabolize PAHs, often using them as a source of carbon and energy. researchgate.net The rate and extent of microbial degradation are influenced by several factors, including the structure of the PAH, the presence of specific microbial populations, and environmental conditions such as temperature, oxygen levels, and nutrient availability. The metabolism of PAHs by microorganisms often involves the introduction of hydroxyl groups by oxygenase enzymes, forming more polar and water-soluble metabolites that can be further degraded. researchgate.net
The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount of the substance to be degraded. The persistence of PAHs can vary significantly depending on the specific compound and the environmental matrix.
Table 1: Illustrative Environmental Persistence of Benzo[a]pyrene (a related compound)
| Environmental Compartment | Estimated Half-life |
|---|---|
| Atmosphere | < 1 - 6 days |
| Water | < 1 - 8 hours |
| Soil | > 14 - 16 months (for complete degradation) |
| Sediments | > 5 - 10 years |
This table is for illustrative purposes for a related compound, Benzo[a]pyrene, as specific data for Benzo(a)pyrene-6-methanol, 10-methyl- is not available. Data compiled from various environmental studies.
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For aquatic organisms, this can occur directly from the water (bioconcentration) or through the ingestion of contaminated food. The lipophilic nature of PAHs gives them a high affinity for the fatty tissues of living organisms, leading to their potential for bioaccumulation. nih.gov
The bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in an aquatic organism. It is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at steady state. A higher BCF indicates a greater potential for bioaccumulation. For example, the green algae Chlorella vulgaris has been shown to have a bioconcentration factor of approximately 2100 for benzo[a]pyrene.
However, the ability of many organisms to metabolize PAHs can limit the extent of their biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov The metabolic transformation of PAHs into more polar, water-soluble derivatives generally facilitates their excretion from the body, thus reducing their potential to accumulate to very high levels. nih.gov The presence of a hydroxyl group in Benzo(a)pyrene-6-methanol, 10-methyl- would likely enhance its rate of excretion compared to the non-polar parent compound, benzo[a]pyrene.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Benzo(a)pyrene-6-methanol, 10-methyl- |
| Benzo[a]pyrene |
| Polycyclic Aromatic Hydrocarbons (PAHs) |
Metabolic Transformations and Bioactivation Mechanisms
Phase I Metabolism: Oxidative Pathways
Phase I metabolism of polycyclic aromatic hydrocarbons (PAHs) like B[a]P and its derivatives is characterized by the introduction or exposure of functional groups, which typically increases their water solubility and prepares them for subsequent Phase II conjugation. This initial phase is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Hydroxylation and Epoxidation
The metabolic activation of B[a]P is heavily reliant on cytochrome P450-dependent monooxygenases, with CYP1A1 and CYP1B1 being the principal enzymes involved. oup.comresearchgate.netmdpi.com These enzymes catalyze the oxidation of B[a]P, leading to the formation of various reactive intermediates. researchgate.net Human CYP1A1, CYP1B1, and to a lesser extent CYP2C19 and CYP3A4, are known to produce key metabolites such as B[a]P-7,8-dihydrodiol and B[a]P-9-ol, which are precursors to DNA-reactive species. nih.gov
The activation process often begins with the formation of an arene oxide, such as B[a]P-7,8-epoxide. oup.comresearchgate.net This is followed by enzymatic hydrolysis by microsomal epoxide hydrolase (mEH) to yield a trans-dihydrodiol, for instance, (-)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol (7,8-diol). oup.com This diol is then a substrate for further P450-mediated oxidation. oup.com The presence of a methyl group at the 10-position and a methanol (B129727) group at the 6-position on the benzo[a]pyrene (B130552) core of Benzo(a)pyrene-6-methanol, 10-methyl- would likely influence the regioselectivity of CYP enzyme-catalyzed oxidation.
Formation of Key Reactive Intermediates (e.g., Epoxides, Quinones) from Benzo[a]pyrene Derivatives
The metabolic processing of B[a]P derivatives generates a variety of reactive intermediates. A critical pathway involves the further metabolism of the 7,8-diol by P450 enzymes to form the highly mutagenic diol-epoxide, benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE). oup.comresearchgate.net This ultimate carcinogen is extremely reactive and can form covalent adducts with macromolecules like DNA, RNA, and proteins. oup.comnih.gov
In addition to epoxides, the metabolism of B[a]P can also yield quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. oup.comnih.gov The formation of these quinones and phenolic metabolites is generally considered a detoxification route, preparing the compounds for conjugation and excretion. oup.com However, some quinones are redox-active and can contribute to oxidative stress. nih.gov The specific reactive intermediates formed from Benzo(a)pyrene-6-methanol, 10-methyl- would depend on how the substituent groups influence the electronic properties and steric accessibility of the aromatic ring system to metabolic enzymes.
Specific Metabolic Pathways for 6-hydroxymethylbenzo[a]pyrene
Studies on 6-hydroxymethylbenzo[a]pyrene (6-OHMB[a]P), a compound structurally related to Benzo(a)pyrene-6-methanol, 10-methyl-, have revealed a significant metabolic activation pathway involving the hydroxymethyl group. nih.govoup.com This pathway involves the formation of a reactive electrophilic sulfuric acid ester through the action of sulfotransferases. nih.govoup.com This metabolically formed ester can react non-enzymatically with DNA to form stable benzylic adducts. nih.govoup.com The primary DNA adduct identified is N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.govoup.com This suggests that the 6-methanol group of Benzo(a)pyrene-6-methanol, 10-methyl- could also be a target for metabolic activation, potentially leading to the formation of reactive electrophiles.
Phase II Metabolism: Conjugation Reactions
Following Phase I oxidation, the resulting metabolites, now equipped with functional groups like hydroxyls, epoxides, and dihydrodiols, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolites, which further increases their water solubility and facilitates their elimination from the body.
Glucuronidation and Sulfation Pathways
Glucuronidation and sulfation are major Phase II detoxification pathways for hydroxylated metabolites of B[a]P. nih.govnih.gov UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the enzyme families responsible for these reactions. nih.gov
Human UGT isoforms, such as UGT1A6 and UGT2B7, have been shown to glucuronidate a range of B[a]P phenols and dihydrodiols. nih.gov For example, UGT2B7 can conjugate B[a]P trans-4,5- and 7,8-dihydrodiols, as well as several monophenols. nih.gov In isolated rat hepatocytes, the glucuronidation of 1-hydroxybenzo[a]pyrene was found to be the predominant conjugation pathway over sulfation. nih.gov
Sulfation, catalyzed by SULTs, is another important conjugation reaction. As mentioned earlier, the hydroxymethyl group of 6-OHMB[a]P is a target for sulfation, leading to a reactive sulfuric acid ester. nih.govoup.com Hydroxylated PCBs have been shown to inhibit both sulfotransferase and glucuronosyltransferase activity towards 3-hydroxy-benzo[a]pyrene, indicating the potential for competitive inhibition in the metabolism of complex mixtures of environmental contaminants. researchgate.net
Glutathione (B108866) Conjugation
Glutathione S-transferases (GSTs) play a crucial role in the detoxification of reactive electrophilic intermediates of B[a]P, such as epoxides and diol epoxides. nih.govnih.gov GSTs catalyze the conjugation of these reactive metabolites with the endogenous antioxidant glutathione (GSH). nih.govnih.gov This conjugation reaction effectively neutralizes the electrophilicity of the metabolites, preventing them from binding to cellular macromolecules like DNA. nih.gov The resulting glutathione conjugates are more water-soluble and can be further metabolized and excreted from the body. nih.gov Exposure to B[a]P has been shown to induce the expression and activity of several GST enzymes, including GSTA2, M1, M2, M4, M6, and P1 in murine liver, highlighting the importance of this pathway in the cellular response to B[a]P. nih.gov
Significance of Sulfate (B86663) Esters of Hydroxymethyl PAHs as Reactive Species
The metabolic activation of hydroxymethyl polycyclic aromatic hydrocarbons (PAHs) via sulfation is a critical pathway in the carcinogenesis of this class of compounds. Research indicates that hydroxylation of methyl groups on PAHs, such as in 6-methylbenzo[a]pyrene (B1207296), followed by the formation of electrophilic esters like sulfate esters, is a key mechanism leading to DNA damage, mutagenesis, and carcinogenesis. tandfonline.com
The formation of these reactive sulfate esters is catalyzed by 3'-phosphoadenosine-5'-phosphosulfate-dependent sulfotransferase activity. tandfonline.com These sulfate esters are considered to be ultimate carcinogens, responsible for most, if not all, of the carcinogenic activity of their hydroxymethyl precursors. tandfonline.com This activation pathway is not limited to hydroxymethyl groups, as some PAHs with secondary benzylic hydroxyl groups are also metabolically activated to electrophilic mutagens through the formation of sulfuric acid esters. tandfonline.com
The unified hypothesis for the carcinogenicity of aromatic hydrocarbons posits that the generation of these electrophilic and reactive sulfate esters from hydroxymethyl-substituted PAHs is a central mechanism of their biological activity. tandfonline.com
Molecular Mechanisms of Interaction with Biological Macromolecules
Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)
Covalent adduction to DNA is a critical initiating event in the carcinogenicity of many PAHs. For Benzo(a)pyrene-6-methanol, 10-methyl-, the formation of such adducts is anticipated to proceed through metabolic activation of the parent compound. While direct studies on this specific molecule are limited, the influence of its substituent groups can be inferred from research on related B[a]P derivatives.
The ultimate reactive metabolites of B[a]P and its derivatives exhibit a strong propensity to form covalent adducts with specific nucleophilic sites on DNA bases. The most common sites of adduction for B[a]P diol epoxides are the exocyclic amino groups of guanine (B1146940) (N2-dG) and adenine (B156593) (N6-dA). nih.gov The formation of adducts at the N4 position of cytosine (N4-dC) is generally less frequent.
For Benzo(a)pyrene-6-methanol, 10-methyl-, adduct formation is likely to occur at these same nucleophilic sites. The specific distribution of adducts between these sites will be influenced by the nature of the reactive intermediate. If activation proceeds via the 6-methanol group, the resulting benzylic carbocation would be expected to react with these electron-rich centers in DNA.
Table 1: Potential DNA Adduction Sites for Metabolically Activated Benzo(a)pyrene-6-methanol, 10-methyl-
| Nucleobase | Adduction Site | Description |
| Deoxyguanosine (dG) | N2 | The exocyclic amino group at position 2 is a primary target for many PAH metabolites. |
| Deoxyadenosine (dA) | N6 | The exocyclic amino group at position 6 is another significant site of adduction. |
| Deoxycytidine (dC) | N4 | The exocyclic amino group at position 4 can also be a target, though typically to a lesser extent. |
The stereochemistry of both the reactive metabolite and the resulting DNA adduct plays a crucial role in its biological consequences. The formation of adducts from B[a]P diol epoxides is highly stereoselective, and the resulting adducts can adopt different conformations within the DNA helix, such as minor groove binding or intercalation. nih.gov These conformational differences can significantly impact the efficiency of DNA repair and the fidelity of DNA replication. nih.gov
For Benzo(a)pyrene-6-methanol, 10-methyl-, if activation occurs at the 6-position, the resulting planar benzylic carbocation could lead to a mixture of stereoisomeric adducts upon reaction with DNA. The conformation of these adducts would be influenced by the bulky benzo[a]pyrene (B130552) ring system and the 10-methyl group, which could dictate their orientation within the DNA grooves. The stereochemistry of the adducts, in turn, would likely affect their recognition and processing by cellular machinery. nih.gov
The stability of the adducts and the cell's ability to repair them are key factors in determining the mutagenic potential of the compound. Persistent, unrepaired adducts can lead to misincorporation of nucleotides during DNA replication, resulting in mutations.
The identification and quantification of DNA adducts are central to understanding the genotoxicity of chemical compounds. In vitro techniques such as DNA adductomics, often employing liquid chromatography-mass spectrometry (LC-MS), are powerful tools for characterizing the full spectrum of adducts formed by a given compound. frontiersin.org These methods can provide a "fingerprint" of the DNA damage induced by a substance.
For Benzo(a)pyrene-6-methanol, 10-methyl-, an in vitro adductomics approach would be invaluable for identifying the specific DNA adducts formed in the presence of metabolic activation systems. This would allow for the precise determination of the sites of adduction and the relative abundance of different adducts, providing critical insights into its mechanism of genotoxicity.
Covalent and Non-Covalent Interactions with Ribonucleic Acid (RNA) and Proteins
Reactive metabolites of benzo[a]pyrene can covalently bind to a variety of cellular proteins, including enzymes involved in its own metabolism, such as cytochrome P450s. nih.gov Such binding can lead to the inactivation or altered function of these proteins. Non-covalent interactions, such as binding to the active site of enzymes or other protein pockets, can also occur.
For Benzo(a)pyrene-6-methanol, 10-methyl-, interactions with proteins are expected. The lipophilic nature of the benzo[a]pyrene backbone would facilitate its entry into hydrophobic pockets of proteins. Covalent binding could occur following metabolic activation, targeting nucleophilic amino acid residues such as cysteine, histidine, and lysine. These interactions could potentially modulate the activity of key enzymes involved in cellular signaling and metabolism. For instance, binding to DNA methyltransferases has been shown for benzo[a]pyrene adducts, affecting their function. nih.gov
Interactions with Lipid Membranes
Photo-induced Lipid Peroxidation by Methylated Benzo[a]pyrene Derivatives
Certain polycyclic aromatic hydrocarbons (PAHs), including derivatives of benzo[a]pyrene, can induce damage to cellular membranes through a process known as photo-induced lipid peroxidation. This process is initiated when the PAH molecule absorbs ultraviolet A (UVA) light, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. nih.govmdpi.com These ROS can then attack unsaturated fatty acids within lipid membranes, initiating a chain reaction of lipid peroxidation that can lead to membrane damage and cellular dysfunction.
A study investigating the photo-induced lipid peroxidation by a series of isomeric methylbenzo[a]pyrenes (MBaP) demonstrated that these compounds, upon UVA irradiation, are capable of inducing lipid peroxidation. nih.govmdpi.com The compounds examined included 10-methyl-benzo[a]pyrene , a close structural analog of the subject compound. The research indicated that BaP and its methylated derivatives, including 10-MBaP, induced similar levels of lipid peroxidation. nih.govmdpi.com
The mechanism of this photo-induced lipid peroxidation involves the generation of ROS. This was confirmed by experiments showing that the process was inhibited by sodium azide (B81097) (a singlet oxygen and free radical scavenger) and enhanced by deuterium (B1214612) oxide (which extends the lifetime of singlet oxygen). nih.govmdpi.com The level of lipid peroxidation was also found to be dependent on the dose of UVA light. nih.govmdpi.com
Interestingly, the study also compared the lipid peroxidation-inducing ability of 6-substituted BaP derivatives, including 6-methyl-BaP, 6-chloro-BaP, and 6-bromo-BaP. mdpi.com The results showed that these 6-substituted derivatives exhibited similar levels of lipid peroxidation induction. mdpi.com While Benzo(a)pyrene-6-methanol, 10-methyl- was not directly tested, these findings suggest that the presence of a substituent at the 6-position does not necessarily diminish the compound's ability to participate in photo-induced lipid peroxidation. The addition of a halogen atom to a parent PAH can result in an increase, decrease, or no effect on the capability of inducing lipid peroxidation. mdpi.org
It is important to note that the study on methylated BaPs found no direct correlation between the level of photo-induced lipid peroxidation and the reported tumorigenic potency of the compounds. mdpi.com This suggests that while photo-induced lipid peroxidation is a significant biological activity of these compounds, other factors are more critical in determining their carcinogenic potential.
The table below summarizes the findings on photo-induced lipid peroxidation by various methylated benzo[a]pyrene derivatives upon UVA irradiation.
| Compound | Relative Level of Lipid Peroxidation |
| Benzo[a]pyrene (BaP) | High |
| 3-methyl-BaP | Similar to BaP |
| 4-methyl-BaP | Similar to BaP |
| 6-methyl-BaP | Similar to BaP |
| 7-methyl-BaP | Similar to BaP |
| 10-methyl-BaP | Similar to BaP |
| Benzo[e]pyrene (BeP) | Lower than BaP group |
| 4-methyl-BeP | Similar to BeP |
| 9-methyl-BeP | Similar to BeP |
This table is based on the findings that the levels of induced lipid peroxidation were similar among BaP and the isomeric MBaPs, with the BaP group having a higher level than the BeP group. nih.govmdpi.com
Modulation of Gene Expression and Epigenetic Mechanisms by Benzo[a]pyrene Metabolites
Alterations in DNA Methylation Patterns
Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression and maintaining cellular identity. Aberrant DNA methylation patterns, including both hypermethylation and hypomethylation, are a hallmark of cancer. Exposure to environmental carcinogens like benzo[a]pyrene (BaP) and its metabolites can lead to alterations in DNA methylation, contributing to the carcinogenic process. nih.govnih.gov
The primary mechanisms by which BaP metabolites are thought to alter DNA methylation include:
Formation of DNA adducts at CpG sites: The reactive metabolite of BaP, BPDE, can form adducts with guanine bases within CpG dinucleotides. These adducts can physically hinder the binding of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns, leading to passive demethylation. nih.govacs.org
Modulation of DNMT expression and activity: BaP and its metabolites can alter the expression and activity of DNMTs. Studies have shown that BaP exposure can lead to both the upregulation and downregulation of different DNMTs, such as DNMT1, DNMT3a, and DNMT3b, depending on the cell type, dose, and duration of exposure. nih.gov This dysregulation can lead to global changes in DNA methylation as well as altered methylation at specific gene promoters. nih.gov
While specific research on the effects of Benzo(a)pyrene-6-methanol, 10-methyl- on DNA methylation is not available, studies on BaP provide a framework for understanding its potential epigenetic activity. The presence of a methyl group at the 10-position and a methanol (B129727) group at the 6-position could influence its metabolism and subsequent interaction with the DNA methylation machinery.
For instance, the formation of a bulky BPDE-dG adduct can significantly impact the efficiency of DNA methylation. Research has shown that the position of the adduct relative to the target cytosine in a CpG sequence influences the degree of inhibition of methylation by DNMTs. acs.org
The table below summarizes the effects of BaP on the expression of different DNA methyltransferases in various experimental systems.
| Cell/Tissue Type | BaP/BPDE Exposure | Effect on DNMTs | Outcome on DNA Methylation | Reference |
| Mouse Embryonic Fibroblasts | BaP (2 weeks) | DNMT3a down-regulated | Elevated DNA methylation levels (after 4 weeks) | nih.gov |
| Mouse Embryonic Fibroblasts | BaP (4 weeks) | DNMT1 up-regulated | Elevated DNA methylation levels | nih.gov |
| Human Esophageal Cancer Cells | BPDE | Induced DNMT3a binding to tumor suppressor gene promoters; Reduced DNMT3b expression | Aberrant methylation of RAR-β2 | nih.gov |
| Rainbow Trout Liver | BaP | Inhibited DNMT activity; Decreased DNMT3a expression | Global reduction in DNA methylation | nih.gov |
| Human Hepatic L02 Cells | BaP (0.1, 1, 10 nmol) | Induced expression of DNMT1, DNMT3a, and DNMT3b | Hypermethylation of GSTP promoter region | nih.gov |
These findings highlight the complex and context-dependent nature of BaP's influence on DNA methylation. The specific metabolic activation of Benzo(a)pyrene-6-methanol, 10-methyl- and the nature of the DNA adducts it forms would be critical determinants of its ability to induce epigenetic alterations.
In Vitro Mechanistic Biological Studies
Assessment of Genotoxicity and Mutagenicity in Cellular Models
The genotoxic and mutagenic potential of benzo[a]pyrene (B130552) (B[a]P) and its derivatives are closely linked to their chemical structure and metabolic activation.
Metabolites of benzo[a]pyrene are known to cause DNA damage primarily by forming bulky covalent adducts with DNA. mdpi.com For instance, 6-methylbenzo[a]pyrene (B1207296) undergoes metabolic transformation to 6-hydroxymethylbenzo[a]pyrene, which is then conjugated by a sulfotransferase to form 6-[(sulfooxy)methyl]-benzo[a]pyrene. nih.gov This reactive sulfate (B86663) ester is capable of forming DNA adducts, which have been detected in rat liver. mdpi.comnih.gov The formation of such adducts is a critical initiating event in chemical carcinogenesis, leading to mutations if not corrected by cellular DNA repair mechanisms. mdpi.commdpi.com
Cells employ several DNA repair pathways to counteract the damage induced by B[a]P metabolites. The nucleotide excision repair (NER) pathway is particularly important for removing bulky adducts formed by these compounds. nih.govmdpi.com Studies have shown that treatment of human keratinocytes with small DNA fragments like thymidine (B127349) dinucleotide (pTpT) can enhance the repair of DNA damaged by B[a]P. nih.govcapes.gov.br This enhanced repair is associated with the activation of the p53 tumor suppressor protein and the increased expression of p53-regulated proteins such as p21 and Proliferating Cell Nuclear Antigen (PCNA), as well as the NER-associated XPA protein. nih.govcapes.gov.br In some experimental models, however, prolonged exposure to B[a]P has been shown to repress NER activity. airitilibrary.com
Gene mutation assays using selectable markers are a cornerstone for assessing the mutagenicity of chemical compounds in vitro. In studies utilizing Chinese hamster V79 cells, which have limited capacity to metabolize polycyclic aromatic hydrocarbons (PAHs), the mutagenicity of various B[a]P derivatives was evaluated. nih.govpnas.org Specifically, 6-hydroxymethylbenzo[a]pyrene (benzo[a]pyrene-6-methanol) was tested for its ability to induce mutations leading to resistance to ouabain (B1677812) or 8-azaguanine. nih.govpnas.org The results indicated that this compound, along with other tested phenols and diols, exhibited little to no mutagenic activity in this system. nih.govpnas.org This suggests that, in the absence of comprehensive metabolic activation, 6-hydroxymethylbenzo[a]pyrene is not a direct-acting mutagen. nih.gov
Table 1: Mutagenicity of Benzo[a]pyrene Derivatives in Chinese Hamster V79 Cells This interactive table summarizes the mutagenic potential of selected B[a]P derivatives based on resistance to ouabain and 8-azaguanine.
| Compound | Mutagenicity (Ouabain Resistance) | Mutagenicity (8-Azaguanine Resistance) | Metabolic Activation Requirement | Source |
| Benzo[a]pyrene (B[a]P) | Mutagenic in co-culture | Mutagenic in co-culture | Yes | nih.govpnas.org |
| 6-Hydroxymethylbenzo[a]pyrene | Little to no mutagenicity | Little to no mutagenicity | Not a direct-acting mutagen | nih.govpnas.org |
| trans-7,8-diol | Not mutagenic alone | Not mutagenic alone | Yes | nih.govnih.gov |
| (+/-)7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | Highly mutagenic | Highly mutagenic | No | nih.gov |
Sister chromatid exchange (SCE) is a sensitive cytogenetic endpoint for detecting DNA damage. Exposure to B[a]P and its genotoxic metabolites can lead to an increase in the frequency of SCEs. nih.gov Studies in mice have demonstrated that B[a]P administration induces a significant increase in SCEs in bone marrow cells. nih.gov This genotoxic effect is considered a relevant biomarker for the carcinogenic potential of PAHs. nih.gov The induction of SCEs by B[a]P has been observed in multiple experimental systems and supports the compound's classification as a human carcinogen. nih.gov While direct data on SCE induction by 10-methyl-substituted benzo[a]pyrene-6-methanol is not available, this effect is a known characteristic of the parent compound, B[a]P. nih.govnih.gov
The genotoxicity of most PAHs, including B[a]P and its methylated derivatives, is critically dependent on their metabolic activation into reactive electrophiles. mdpi.commdpi.com This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. mdpi.comresearchgate.net For B[a]P, the main pathway involves conversion to B[a]P-7,8-diol, which is further epoxidized to the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE), a compound that readily forms DNA adducts. mdpi.commdpi.com
The low mutagenicity of 6-hydroxymethylbenzo[a]pyrene in V79 cells, which lack robust metabolic activity, highlights this principle. nih.govpnas.org In contrast, the trans-7,8-diol of B[a]P, while not mutagenic on its own in this cell line, becomes highly mutagenic when co-cultured with cells capable of metabolizing it to the corresponding diol-epoxide. nih.govnih.gov This demonstrates that the manifestation of genotoxic effects is contingent on the formation of specific reactive metabolites. nih.gov Similarly, the formation of DNA adducts from 6-methylbenzo[a]pyrene requires metabolic steps to produce the reactive sulfate ester. nih.gov Therefore, the interplay between the chemical structure of a B[a]P derivative and the metabolic capacity of the biological system determines its genotoxic outcome. nih.gov
Photo-Induced Biological Activity and Phototoxicity of Methylated Benzo[a]pyrene Derivatives
Beyond metabolic activation, some PAHs can exert biological effects when exposed to ultraviolet (UVA) light. This photo-induced activity represents an alternative pathway for toxicity.
Studies have shown that methylated benzo[a]pyrenes (MBaPs) can induce lipid peroxidation upon photoirradiation with UVA light. mdpi.comnih.gov Research involving a series of isomeric MBaPs, including 6-MBaP and 10-MBaP, demonstrated that these compounds generate reactive oxygen species (ROS) when exposed to UVA. mdpi.comnih.gov
The proposed mechanism involves photosensitization, where the MBaP molecule absorbs UVA photons, becomes electronically excited, and then transfers this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov The generation of ROS, particularly singlet oxygen, was confirmed by experiments showing that the induced lipid peroxidation could be inhibited by sodium azide (B81097) (NaN₃), a known scavenger of singlet oxygen and free radicals. mdpi.comnih.gov Conversely, the process was enhanced in the presence of deuterium (B1214612) oxide (D₂O), which is known to extend the lifetime of singlet oxygen. mdpi.comnih.gov These ROS can then attack lipids, such as methyl linoleate (B1235992) used in the experimental system, initiating a chain reaction of lipid peroxidation. mdpi.com This photo-induced generation of ROS and subsequent oxidative damage to cellular components like lipids and DNA represents a distinct mechanism of toxicity for these compounds. mdpi.comnih.gov
Table 2: UVA-Induced Lipid Peroxidation by Methylated Benzo[a]pyrenes This interactive table presents findings on the ability of various methylated B[a]P isomers to induce lipid peroxidation upon UVA irradiation.
| Compound | UVA Dose (J/cm²) | Lipid Peroxidation Induction | Evidence for ROS Involvement | Source |
| Benzo[a]pyrene (BaP) | 7 and 21 | Yes, dose-dependent | - | mdpi.comnih.gov |
| 6-Methylbenzo[a]pyrene (6-MBaP) | 7 and 21 | Yes, dose-dependent | Similar level to BaP | mdpi.comnih.gov |
| 10-Methylbenzo[a]pyrene (10-MBaP) | 7 and 21 | Yes, dose-dependent | Similar level to BaP | mdpi.comnih.gov |
| General MBaPs | 7 and 21 | Yes, dose-dependent | Inhibited by NaN₃, Enhanced by D₂O | mdpi.comnih.gov |
DNA Damage Induced by Photoactivated Benzo[a]pyrene Derivatives
Extensive literature searches did not yield specific in vitro mechanistic data on the DNA damage induced by the photoactivated form of the chemical compound Benzo(a)pyrene-6-methanol, 10-methyl- . Research in this area has predominantly focused on the parent compound, benzo[a]pyrene (BaP), and its key metabolites, such as benzo[a]pyrene diol epoxide (BPDE).
Studies on benzo[a]pyrene reveal that upon photoactivation, primarily by UVA light, it can induce genotoxicity through alternative pathways to metabolic activation. This phototoxicity is often mediated by the generation of reactive oxygen species (ROS), which can lead to oxidative damage to DNA. Key findings from research on related benzo[a]pyrene compounds are summarized below to provide context on the potential mechanisms of photo-induced DNA damage.
General Findings on Photoactivated Benzo[a]pyrene and its Derivatives
Upon exposure to UVA and visible light, benzo[a]pyrene has been shown to induce a range of DNA lesions. The primary mechanism involves the absorption of light energy by the PAH, leading to the formation of an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These ROS can, in turn, react with DNA, causing damage.
Key types of DNA damage observed in in vitro studies with photoactivated benzo[a]pyrene include:
Single-Strand Breaks: The induction of single-strand breaks in DNA is a common finding in studies involving the exposure of cells to benzo[a]pyrene and light.
Oxidative DNA Damage: A significant product of photoactivated BaP is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxodG), a well-established marker of oxidative DNA damage. The formation of 8-oxodG indicates that the DNA damage is mediated, at least in part, by oxidative stress.
DNA Adducts: While metabolic activation is the primary route for the formation of bulky DNA adducts, some studies suggest that photoactivation may also contribute to the formation of DNA adducts, although the specific nature of these adducts may differ from those formed metabolically.
Research on Methylated Benzo[a]pyrene Derivatives
Without specific experimental data for Benzo(a)pyrene-6-methanol, 10-methyl-, it is not possible to provide detailed research findings or data tables on the DNA damage induced by its photoactivated form. The information available for the parent compound, benzo[a]pyrene, suggests that a potential mechanism of phototoxicity would involve the generation of reactive oxygen species and subsequent oxidative DNA damage. However, the specific reactivity and DNA damaging potential of Benzo(a)pyrene-6-methanol, 10-methyl- would be influenced by its unique chemical structure, including the presence of the methanol (B129727) and methyl groups, which could alter its photophysical properties and its interaction with DNA.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification of Substituted PAHs and their Metabolites
Chromatography is the cornerstone for separating complex mixtures of PAHs found in environmental and biological samples. nih.gov The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the target analytes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAHs, particularly for heavier compounds that are less volatile. nih.gov When coupled with fluorescence (FLD) and ultraviolet (UV) detectors, HPLC provides a powerful tool for both quantification and selective detection.
Research Findings:
Separation: Reversed-phase columns, such as C18, are standard for separating PAHs based on their hydrophobicity. restek.comresearchgate.net Gradient elution using a mobile phase of acetonitrile (B52724) and water is commonly employed to resolve a wide range of PAH compounds within a single analytical run. researchgate.net Specialized columns have been developed to improve the resolution of isomeric PAHs. restek.com
Detection: Fluorescence detection is highly sensitive and selective for many PAHs, as these compounds exhibit native fluorescence. hplc.eu By programming the detector to switch excitation and emission wavelengths during the analysis, optimal sensitivity can be achieved for individual compounds as they elute from the column. researchgate.netnih.gov For instance, benzo(a)pyrene is often monitored using an excitation wavelength of 290 nm and an emission wavelength of 410 nm. nih.govfishersci.com UV detection, typically at 254 nm, serves as a more universal detector for PAHs but is generally less sensitive than fluorescence detection. hplc.euthermofisher.com The combination of both detectors provides comprehensive profiling of PAH mixtures.
Table 1: Interactive Data on Typical HPLC-FLD/UV Conditions for PAH Analysis
| Parameter | Typical Setting | Purpose | Source |
|---|---|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Separation based on hydrophobicity | researchgate.net |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of PAHs with varying polarities | researchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | Controls retention time and resolution | nih.gov |
| UV Detection | 254 nm | General detection of aromatic compounds | thermofisher.com |
| Fluorescence (B[a]P) | Ex: 290 nm, Em: 410 nm | Sensitive and selective detection | nih.govfishersci.com |
For volatile and semi-volatile PAHs, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. It offers excellent separation efficiency and provides definitive identification based on mass spectra.
Research Findings:
Sample Preparation: Analysis of environmental (soil, water, air) and biological (tissue, mucus) samples requires extensive preparation to extract the PAHs and remove interfering matrix components. nih.govnih.gov Techniques like liquid-liquid extraction, solid-phase extraction (SPE), and QuEChERS are commonly used. nih.govnih.gov
Separation and Detection: A capillary column (e.g., HP-5MS) is used to separate the analytes, which are then introduced into the mass spectrometer. mdpi.com The MS can be operated in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds. mdpi.com
Tandem Mass Spectrometry (GC-MS/MS): For complex matrices, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides superior selectivity and sensitivity, minimizing matrix interferences. nih.govresearchgate.net This is particularly advantageous for trace-level analysis in challenging samples like herbal medicines or airborne particulate matter. nih.govnih.gov Studies on benzo(a)pyrene have shown that MS/MS analysis can be more sensitive than single MS analysis. researchgate.net For example, a GC-MS/MS method was developed to determine eight different PAHs in various herbal medicines, demonstrating limits of quantification in the sub-µg/kg range. nih.gov
Table 2: Interactive Data on Typical GC-MS Parameters for PAH Analysis
| Parameter | Typical Setting | Purpose | Source |
|---|---|---|---|
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Separation of volatile/semi-volatile PAHs | mdpi.com |
| Carrier Gas | Helium | Mobile phase for carrying analytes | mdpi.com |
| Injector Mode | Splitless | Maximizes transfer of analytes to the column | mdpi.com |
| Ionization | Electron Impact (EI, 70 eV) | Fragmentation of molecules for mass analysis | nih.gov |
| Detection Mode | SIM or MRM (MS/MS) | High sensitivity and selectivity for target PAHs | nih.gov |
Mass Spectrometry-Based Approaches for Molecular Adduct Analysis
Many PAHs are carcinogenic because their metabolites can bind covalently to biological macromolecules like DNA, forming adducts. nih.gov Mass spectrometry is a key technology for detecting and identifying these adducts, which serve as biomarkers of exposure and potential cancer risk. nih.gov
DNA adductomics aims to comprehensively identify all DNA adducts in a sample. nih.gov LC-MS/MS has become the preferred method in this field due to its specificity and ability to provide structural information. nih.govfrontiersin.org
Research Findings:
Methodology: The method involves hydrolyzing DNA to its constituent nucleosides, separating them via HPLC, and analyzing them by tandem mass spectrometry. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification. nih.gov
Applications: LC-MS/MS has been successfully used to detect DNA adducts of benzo[a]pyrene (B130552) diol epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene. nih.govnih.gov For example, a validated method could detect as few as 0.3 dG-BPDE adducts per 10⁸ nucleotides using 100 µg of DNA. nih.gov This high sensitivity allows for the assessment of DNA damage in humans exposed to environmental PAH mixtures. nih.govnih.gov Similar approaches have been applied to study RNA adducts, revealing that the activated forms of B[a]P can also damage RNA. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for elucidating the elemental composition and structure of unknown metabolites and adducts.
Research Findings:
Identification: HRMS, often coupled with liquid chromatography (LC-HRMS), can confirm the identity of putative DNA and RNA adducts detected in adductomics studies. frontiersin.org By analyzing the fragmentation patterns (MS²) of a detected ion, researchers can confirm its structure. For instance, LC-HRMS was used to confirm that analytes detected in benzo[a]pyrene-exposed cells were indeed DNA adducts by identifying five abundant diagnostic product ions. frontiersin.org
Isomer Differentiation: HRMS can aid in distinguishing between isomers, which often have identical fragmentation patterns in low-resolution MS but can sometimes be differentiated by subtle mass differences or by coupling with advanced separation techniques. nih.gov
Advanced Spectroscopic Techniques for Molecular Interaction Studies
While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques provide deeper insights into the molecular structure and interactions of PAHs.
Research Findings:
Fluorescence Spectroscopy: The fluorescence properties of PAHs are sensitive to their local environment. mdpi.com Fluorescence excitation-emission matrices (EEMs) can be used to create a unique spectral fingerprint for a compound. mdpi.com This technique has been used to unambiguously identify and quantify co-eluting PAHs like benzo[a]pyrene and dibenzo[a,l]pyrene (B127179) in HPLC fractions without further separation. mdpi.com Studies have also used fluorescence to investigate the inclusion complexes of benzo(a)pyrene with host molecules like cucurbit[n]urils, observing distinct enhancements in fluorescence that indicate molecular interaction. mdpi.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR has been used to study the interaction between benzo(a)pyrene and host molecules, where shifts in the proton signals of the PAH indicate changes in its chemical and electronic environment upon complexation. mdpi.com
Phototoxicity Studies: Spectroscopic methods are also used to study the photo-induced activities of PAHs. For example, upon photoirradiation with UVA light, methylated benzo[a]pyrenes were shown to induce lipid peroxidation, a process that was monitored by detecting lipid hydroperoxide products via HPLC with UV detection at 235 nm. mdpi.comnih.gov This indicates that the interaction of these compounds with light can generate reactive oxygen species. nih.gov
Circular Dichroism (CD) and Induced Circular Dichroism (ICD) Spectroscopy for DNA Adduct Conformations
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. sandiego.edu This method is highly sensitive to the chiral environment of molecules. In the context of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene, CD is invaluable for studying the structure of their metabolites and, crucially, the conformation of adducts formed with chiral macromolecules like DNA. sandiego.edunih.gov
When a non-chiral molecule, such as a PAH metabolite, binds to a chiral molecule like DNA, a CD signal can be induced in the absorption bands of the PAH. This is known as Induced Circular Dichroism (ICD). The characteristics of the ICD spectrum provide detailed information about the conformation of the DNA adduct. For instance, studies on adducts of benzo[a]pyrene diol epoxide (BPDE) isomers with DNA have used ICD to determine the orientation of the pyrenyl residue within the DNA helix. nih.gov The stereochemistry at the point of attachment to DNA dictates whether the bulky pyrenyl group is oriented towards the 5' or 3' end of the DNA strand, which in turn influences the adduct's biological activity. nih.gov
For example, research on BPDE-DNA adducts has shown that the conformation is critical. The stereochemistry at the C-10 position of the adduct determines the orientation of the pyrenyl group in the minor groove of the DNA. nih.gov While specific ICD data for Benzo(a)pyrene-6-methanol, 10-methyl- is not documented, this methodology would be the primary choice for investigating the structural nature of its potential DNA adducts.
Fluorescence Line-Narrowing Spectroscopy (FLNS) for Antibody-Antigen Interactions
Fluorescence Line-Narrowing Spectroscopy (FLNS) is a high-resolution technique used to obtain detailed vibrational spectra of fluorescent molecules (fluorophores) in complex environments, such as proteins or amorphous solids. core.ac.uknih.gov The method overcomes the issue of broad, featureless spectra that typically arise in such environments by using a narrow-bandwidth laser to selectively excite a small subset of fluorophores. nih.gov
FLNS is particularly useful for probing the microenvironment around a fluorophore. The relative intensities of the narrow spectral lines are highly dependent on the local environment, including factors like solvent polarity and the presence of hydrogen bonding or π-electron interactions. smolecule.com This sensitivity allows FLNS to be used as a tool to study the nature of binding sites, such as the antigen-binding site of an antibody. smolecule.com
A common application involves studying the interaction between monoclonal antibodies (MAbs) and PAH metabolites or DNA adducts. smolecule.com By comparing the FLN spectrum of an antigen when it is free in various solvents (e.g., aprotic, H-bonding) versus when it is bound to its specific antibody, researchers can deduce the nature of the binding pocket. For example, if the FLN spectrum of an antibody-bound PAH metabolite resembles its spectrum in an aprotic solvent, it suggests the binding site is primarily hydrophobic. smolecule.com Conversely, a similarity to spectra in solvents with π-electrons would indicate that π-π stacking interactions are important for binding. smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and for studying intermolecular interactions. ox.ac.uk For complex organic molecules like PAH derivatives, ¹H NMR and ¹³C NMR provide detailed information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment. nih.gov
In the study of PAHs, NMR is used to:
Confirm Synthesis and Structure: Following the synthesis of a new PAH derivative, NMR is used to confirm that the desired structure has been obtained. core.ac.uk Chemical shifts and coupling constants provide a fingerprint of the molecule.
Characterize Metabolites and Adducts: When PAHs are metabolized, or when they react with DNA to form adducts, NMR is a key technique for determining the precise structure of these products. For example, NMR data has been used to establish that when BPDE reacts with DNA, the epoxide ring is opened by purine (B94841) amino groups, and it can distinguish between different stereoisomers of the resulting adduct. aps.org
Investigate Binding Interactions: NMR can be used to study the non-covalent binding of a PAH to other molecules, such as proteins or host molecules. Changes in the chemical shifts of the PAH's protons upon the addition of a binding partner can indicate which parts of the molecule are involved in the interaction. aps.org Furthermore, measurements of relaxation times (T1) can provide estimates of the distance between the bound PAH and paramagnetic centers in a protein, such as the iron in a cytochrome P-450 enzyme. aps.org
The table below shows hypothetical ¹H NMR chemical shift data to illustrate how it would be presented. Actual experimental data for Benzo(a)pyrene-6-methanol, 10-methyl- is not available in the cited literature.
Interactive Data Table: Illustrative ¹H NMR Data Note: This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.5 - 9.0 | m |
| -CH₂OH | 4.7 | s |
| -CH₃ | 2.5 | s |
| OH | 1.5 | s |
(s = singlet, m = multiplet)
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Benzo(a)pyrene-6-methanol, 10-methyl-. unipd.it These methods, grounded in quantum mechanics, are used to determine the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics. unipd.it By solving approximations of the Schrödinger equation, models can predict the distribution of electrons, orbital energies, and the location of reactive sites within the molecule.
For a substituted PAH such as Benzo(a)pyrene-6-methanol, 10-methyl-, these calculations can reveal how the addition of the methanol (B129727) and methyl groups alters the electron density of the parent benzo[a]pyrene (B130552) ring system. This is critical because the metabolic activation of benzo[a]pyrene is highly dependent on its electronic properties. The introduction of substituents can either enhance or decrease the propensity for metabolic reactions that lead to the formation of carcinogenic metabolites. nih.gov
Elucidation of Reaction Mechanisms and Transition States in Metabolism
The carcinogenicity of benzo[a]pyrene is not due to the parent compound itself but rather to its metabolic products. nih.govmdpi.com Metabolism, primarily by cytochrome P450 enzymes, converts benzo[a]pyrene into highly reactive intermediates, such as diol epoxides, which can then bind to DNA. mdpi.com One of the major mechanisms involves the formation of a radical cation at carbon 6 through single-electron oxidation. mdpi.com
Quantum chemical calculations are indispensable for mapping out the entire reaction pathway of this metabolic activation for a specific derivative like Benzo(a)pyrene-6-methanol, 10-methyl-. Researchers can model the interaction of the substituted PAH with the active site of metabolic enzymes. These calculations can identify the most likely sites of oxidation on the molecule and determine the energetics of each step in the metabolic process. By calculating the structures and energies of transition states—the highest energy points along a reaction coordinate—scientists can predict the rates of different metabolic reactions and identify the most favorable pathways. unipd.it This allows for a detailed understanding of how the 10-methyl and 6-methanol substituents might direct the metabolism towards or away from the formation of ultimate carcinogens.
Carbocation Stability and Aromaticity Analysis
The formation of carbocations is a key step in the mechanism of action of many PAH carcinogens. The stability of these positively charged intermediates is a major determinant of the ultimate biological activity. For benzo[a]pyrene derivatives, the ease of formation and stability of the carbocation resulting from the opening of the epoxide ring in the diol epoxide metabolite directly correlates with its reactivity towards DNA.
Quantum chemical calculations provide quantitative measures of carbocation stability. For Benzo(a)pyrene-6-methanol, 10-methyl-, these calculations would assess how the electron-donating or -withdrawing nature of the methyl and methanol groups influences the stability of potential carbocations formed during metabolism. The substitution at the 6-position is particularly relevant, as this is a known center of reactivity. mdpi.comrsc.org Furthermore, these methods can analyze the aromaticity of the PAH system. Aromaticity is a key factor in the stability of the molecule and its intermediates. Changes in aromaticity upon metabolic activation and carbocation formation can be quantified, providing further insight into the reactivity and potential carcinogenicity of the substituted compound.
Molecular Dynamics Simulations of Benzo[a]pyrene-DNA Adduct Dynamics and Stability
Once a reactive metabolite of a PAH like Benzo(a)pyrene-6-methanol, 10-methyl- is formed, it can covalently bind to DNA, forming a DNA adduct. nih.govnih.gov These adducts can disrupt the normal functioning of DNA, leading to mutations during replication. nih.gov Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations of DNA adducts provide a dynamic picture of how the presence of the bulky PAH molecule affects the structure, stability, and dynamics of the DNA double helix. nih.govnih.gov
Conformational Analysis and Intercalation Studies
PAH-DNA adducts can adopt various conformations relative to the DNA helix. A key aspect studied via MD simulations is whether the PAH moiety resides in the major or minor groove of the DNA or if it intercalates between the base pairs. nih.govnih.gov Intercalation involves the insertion of the planar aromatic system of the PAH between the stacked bases of the DNA, causing significant distortion of the helix, unwinding it, and pushing the base pairs apart. wikipedia.org
Conformational analysis using MD simulations can determine the preferred orientation of the adduct. nih.govnih.gov For instance, studies on benzo[a]pyrene-derived adducts have shown that different stereoisomers can lead to distinct conformations, such as the pyrenyl ring being situated in either the major or minor groove. nih.govnih.gov The simulations can calculate the free energy associated with different conformations, identifying the most stable and thus most likely structures. nih.gov For an adduct of Benzo(a)pyrene-6-methanol, 10-methyl-, these studies would elucidate how the methyl and methanol groups sterically and electronically influence the adduct's preferred conformation and its ability to intercalate, which are critical determinants of its mutagenic potential.
| Simulation Finding | Structural Implication for DNA | Reference |
| Adduct in Minor Groove | Potential for blocking polymerase access. | nih.gov |
| Adduct in Major Groove | Can interfere with protein-DNA recognition. | nih.govnih.gov |
| Intercalation | Significant distortion and unwinding of the DNA helix. | wikipedia.org |
| Base Displacement | The modified base is pushed out of the helical stack. | nih.gov |
Structure-Activity Relationship (SAR) Modeling for Substituted PAHs
Structure-Activity Relationship (SAR) modeling is a powerful approach used to correlate the chemical structure of a compound with its biological activity. nih.govrsc.org For PAHs, SAR models are developed to predict properties like carcinogenicity, toxicity, or metabolic rate based on the molecule's structural features. nih.govnih.govrsc.org These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
The core principle of SAR is that the activity of a molecule is a function of its structure. nih.gov By identifying which structural properties are associated with a particular biological effect, these models can be used to predict the activity of new or untested compounds, such as Benzo(a)pyrene-6-methanol, 10-methyl-. researchgate.net
Predicting Biological Activity Based on Molecular Structure
To predict the biological activity of substituted PAHs, SAR models, particularly Quantitative Structure-Activity Relationship (QSAR) models, use mathematical equations to link molecular descriptors to activity. rsc.orgresearchgate.net These descriptors are numerical representations of the chemical's structure and can be categorized as follows:
Topological descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.
Geometric descriptors: Based on the 3D structure, including molecular surface area and volume.
Electronic descriptors: Derived from quantum chemical calculations, such as orbital energies (HOMO/LUMO), partial charges, and dipole moment.
Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (log P), which describes hydrophobicity. nih.gov
For a compound like Benzo(a)pyrene-6-methanol, 10-methyl-, these descriptors would be calculated and input into a previously established SAR/QSAR model for PAHs. The model would then predict its potential biological activity. For example, the presence of alkyl and alcohol groups would significantly alter descriptors like molecular weight, log P, and electronic properties compared to the parent benzo[a]pyrene. SAR studies have shown that such substitutions can dramatically alter the biological activity, sometimes increasing and sometimes decreasing toxicity or carcinogenicity compared to the parent compound. researchgate.netnih.gov These predictive models are invaluable for prioritizing compounds for further experimental testing and for risk assessment. rsc.orgnih.gov
| Descriptor Type | Example for Benzo(a)pyrene-6-methanol, 10-methyl- | Predicted Influence on Activity | Reference |
| Physicochemical | Log P (Octanol-Water Partition Coefficient) | Affects bioavailability and membrane permeability. | nih.gov |
| Electronic | HOMO/LUMO Energies | Relates to the ease of oxidation and chemical reactivity. | unipd.it |
| Geometric | Molecular Volume | Influences binding to enzyme active sites or DNA. | rsc.org |
| Topological | Molecular Connectivity Index | Describes the degree of branching and complexity of the structure. | rsc.org |
Emerging Research Frontiers
Systems Biology Approaches to Understanding Cellular Responses to Substituted PAH Exposure
A systems biology approach offers a holistic view of the cellular perturbations caused by exposure to xenobiotics like Benzo(a)pyrene-6-methanol, 10-methyl-. This methodology moves beyond single-endpoint analyses to investigate complex interactions across various biological systems, including the genome, proteome, and metabolome.
Future research employing techniques such as transcriptomics, proteomics, and metabolomics would be invaluable. For instance, transcriptomic analysis could identify genes that are up- or down-regulated upon exposure, while proteomics could reveal changes in protein expression and post-translational modifications. Metabolomics would help in identifying the specific metabolic pathways that are altered. The integration of this multi-omics data would provide a comprehensive map of the cellular response to Benzo(a)pyrene-6-methanol, 10-methyl-.
Integration of Advanced Analytical and Computational Methods for Comprehensive Mechanistic Elucidation
A thorough understanding of the mechanisms of action of Benzo(a)pyrene-6-methanol, 10-methyl- requires the integration of sophisticated analytical techniques and computational modeling.
Advanced analytical methods are essential for the accurate detection and quantification of the compound and its metabolites in various environmental and biological matrices. While specific methods for Benzo(a)pyrene-6-methanol, 10-methyl- are not detailed in current literature, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the methods of choice for such analyses. Custom synthesis of this compound is available from some chemical suppliers, which would be a prerequisite for developing certified reference materials for analytical standards. smolecule.com
Computational toxicology, including quantitative structure-activity relationship (QSAR) modeling, can predict the potential toxicity of Benzo(a)pyrene-6-methanol, 10-methyl-. These models use the chemical structure of the compound to estimate its biological activity and potential for adverse effects. Molecular docking simulations could further predict how this molecule interacts with biological targets such as enzymes and receptors. Such in silico approaches can guide further toxicological testing and prioritize research efforts.
Development of Novel Bioremediation Strategies for Environmentally Persistent Substituted PAHs
Substituted PAHs can persist in the environment, posing long-term risks to ecosystems and human health. Bioremediation offers an environmentally friendly approach to clean up contaminated sites.
Research into the bioremediation of Benzo(a)pyrene-6-methanol, 10-methyl- is currently lacking. However, the principles of bioremediation for other PAHs could be applied and investigated for this specific compound. This would involve identifying and isolating microorganisms, such as bacteria and fungi, that have the metabolic capability to degrade Benzo(a)pyrene-6-methanol, 10-methyl-. The methyl and methanol (B129727) substitutions on the pyrene (B120774) structure may influence the rate and pathway of microbial degradation compared to the parent compound.
Future research should focus on screening for microbes from PAH-contaminated environments that can utilize this substituted PAH as a carbon source. Genetic engineering of microorganisms to enhance their degradative capabilities is another promising avenue. Furthermore, the study of microbial consortia, where different species work synergistically to break down the compound, could lead to more effective bioremediation strategies.
Advanced Molecular Biomarker Discovery for Exposure and Effect Assessment of Substituted PAHs
Biomarkers are crucial tools for assessing human exposure to environmental contaminants and for predicting potential health effects. The development of specific biomarkers for Benzo(a)pyrene-6-methanol, 10-methyl- is a critical area for future research.
Presently, there are no established molecular biomarkers specifically for exposure to Benzo(a)pyrene-6-methanol, 10-methyl-. Research in this domain would focus on identifying unique metabolites of this compound in accessible biological samples like urine or blood. These metabolites could serve as specific biomarkers of exposure.
Furthermore, biomarkers of effect, such as DNA adducts or specific protein modifications resulting from exposure to this compound, need to be identified. The formation of DNA adducts is a key event in the initiation of carcinogenesis by many PAHs. evitachem.com Identifying the specific adducts formed by metabolites of Benzo(a)pyrene-6-methanol, 10-methyl- would provide a direct measure of a biologically effective dose and could be used in molecular epidemiology studies to link exposure to health outcomes. Advanced techniques such as accelerator mass spectrometry or highly sensitive liquid chromatography-mass spectrometry would be instrumental in the discovery and validation of these novel biomarkers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
